molecular formula C23H27N5O B11246267 2-Ethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide

2-Ethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide

Cat. No.: B11246267
M. Wt: 389.5 g/mol
InChI Key: JIXICCNVJFCXTG-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis of 2-aminopyrimidine derivatives involves several steps:
      • Starting from acyclic materials (benzylidene acetones and ammonium thiocyanates), a five-step process is employed.
      • These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines.
    • Industrial production methods may vary, but the key steps remain consistent .
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Researchers study the compound’s reactivity, stability, and potential as a building block for other molecules.

      Biology: Investigations focus on its effects on cellular processes, including interactions with proteins and nucleic acids.

      Medicine: Antitrypanosomal and antiplasmodial activities make it relevant for drug development.

      Industry: It may serve as a precursor for pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The compound likely exerts its effects by interacting with specific molecular targets or pathways.
    • Further research is needed to elucidate the precise mechanism, including binding studies and cellular assays.
  • Comparison with Similar Compounds

      Uniqueness: Its specific substitution pattern and structural features distinguish it from other 2-aminopyrimidines.

      Similar Compounds: Other 2-aminopyrimidines with varying substituents, such as N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-aminopyrimidine, have been explored[,,].

    Properties

    Molecular Formula

    C23H27N5O

    Molecular Weight

    389.5 g/mol

    IUPAC Name

    N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-ethylbutanamide

    InChI

    InChI=1S/C23H27N5O/c1-4-17(5-2)22(29)26-19-11-13-20(14-12-19)27-23-24-16(3)15-21(28-23)25-18-9-7-6-8-10-18/h6-15,17H,4-5H2,1-3H3,(H,26,29)(H2,24,25,27,28)

    InChI Key

    JIXICCNVJFCXTG-UHFFFAOYSA-N

    Canonical SMILES

    CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=CC=C3)C

    Origin of Product

    United States

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